N-methyl-6-(N-methylanilino)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-3-carboxamide
Description
N-methyl-6-(N-methylanilino)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-3-carboxamide is a complex organic compound with a unique structure that combines elements of pyridine, oxazole, and aniline
Properties
IUPAC Name |
N-methyl-6-(N-methylanilino)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14-11-16(21-25-14)13-22(2)19(24)15-9-10-18(20-12-15)23(3)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCBHARMVJWECZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN(C)C(=O)C2=CN=C(C=C2)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-6-(N-methylanilino)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridine Ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-haloketones with amides.
Attachment of the Aniline Derivative: The aniline derivative can be introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the synthesized intermediates under specific conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-methyl-6-(N-methylanilino)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-methyl-6-(N-methylanilino)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-6-(N-methylanilino)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-methyl-6-(N-methylanilino)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide: Similar structure but with a different position of the carboxamide group.
N-methyl-6-(N-methylanilino)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-4-carboxamide: Another positional isomer.
N-methyl-6-(N-methylanilino)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-3-sulfonamide: Sulfonamide derivative with different chemical properties.
Uniqueness
The uniqueness of N-methyl-6-(N-methylanilino)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-3-carboxamide lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
